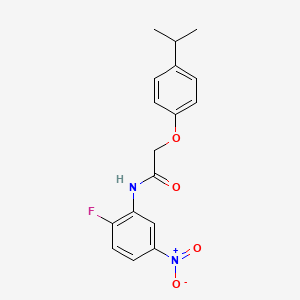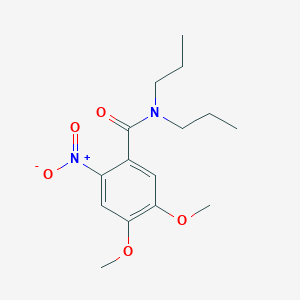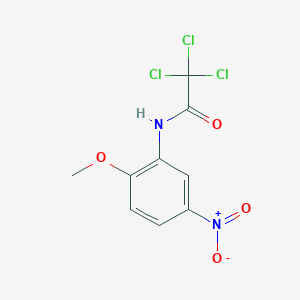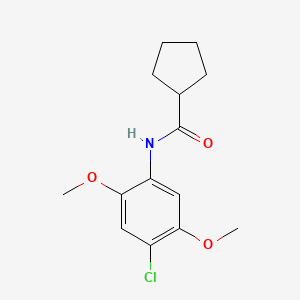
N-(2-methylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a chemical compound that belongs to the class of pyranocarboxamide derivatives. It has been found to have potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery.
作用机制
The mechanism of action of N-(2-methylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is not fully understood. However, it has been suggested that it may exert its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Moreover, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response, suggesting that it may exert its anti-inflammatory and analgesic activity by inhibiting the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been found to exert various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of COX-2. Moreover, it has been found to possess significant anti-inflammatory and analgesic activity, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.
实验室实验的优点和局限性
One of the main advantages of using N-(2-methylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide in lab experiments is its potent antitumor activity against various cancer cell lines. Moreover, it has been found to possess significant anti-inflammatory and analgesic activity, making it a potential candidate for the treatment of various inflammatory and pain-related disorders. However, one of the main limitations of using this compound in lab experiments is its relatively complex synthesis method, which may limit its availability and practicality for some researchers.
未来方向
There are several future directions for the research and development of N-(2-methylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide. One potential direction is to further investigate its mechanism of action, particularly with regards to its antitumor activity. Moreover, it may be worthwhile to explore the potential of this compound as a lead compound for the development of novel anticancer and anti-inflammatory drugs. Additionally, it may be useful to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo, as well as its potential toxicity and side effects.
合成方法
The synthesis of N-(2-methylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a multi-step process that involves the reaction of various chemical reagents. The most commonly used method for synthesizing this compound involves the reaction of 2-methylphenylacetonitrile and benzaldehyde in the presence of a base catalyst to form 1-(2-methylphenyl)-2-phenylethene. This intermediate is then reacted with ethyl acetoacetate to form 4-phenyl-3-(2-methylphenyl)-1-buten-1-ol. Finally, this intermediate is treated with a Lewis acid catalyst to form N-(2-methylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide.
科学研究应用
N-(2-methylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been found to have potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, it has been found to possess significant anti-inflammatory and analgesic activity, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.
属性
IUPAC Name |
N-(2-methylphenyl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-15-7-5-6-10-17(15)20-18(21)19(11-13-22-14-12-19)16-8-3-2-4-9-16/h2-10H,11-14H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRBZWOWURHJMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzenesulfonamide](/img/structure/B5822663.png)

![4'-[(4-iodobenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5822672.png)
![3-(5-methyl-2-furyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5822685.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5822688.png)



![N-(3-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5822730.png)




